4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide
Description
Properties
IUPAC Name |
4-bromo-N-(1,1-dioxothiolan-3-yl)-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3S/c1-14(11-6-7-18(16,17)8-11)12(15)9-2-4-10(13)5-3-9/h2-5,11H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYMGVZQZHDJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51087417 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzoyl chloride and 1,1-dioxidotetrahydrothiophene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzamides.
Scientific Research Applications
4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Structural Features
- Sulfone Group: The 1,1-dioxidotetrahydrothiophen-3-yl group enhances polarity and hydrogen-bonding capacity compared to non-sulfonated thioether analogs (e.g., N-methyl-m-toluidine derivatives) .
- Bromo Substituent : The electron-withdrawing bromine at the 4-position on the benzamide ring directs reactivity in cross-coupling reactions .
Spectroscopic Data Comparison
Physicochemical Properties
Biological Activity
4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H14BrN2O2S
- Molecular Weight : 328.22 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized to modulate various signaling pathways by binding to enzymes or receptors involved in cellular processes. The presence of the tetrahydrothiophene moiety suggests potential interactions with thiol-containing proteins, which play crucial roles in redox signaling and enzyme regulation.
Antimicrobial Activity
Recent studies have indicated that derivatives of tetrahydrothiophene compounds exhibit antimicrobial properties. In vitro assays demonstrated that this compound showed significant inhibitory effects against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that the compound may serve as a lead for the development of new antimicrobial agents.
Anti-inflammatory Properties
In addition to its antimicrobial activity, the compound has shown promise in reducing inflammation. Experimental models of inflammation revealed that treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-α and IL-6.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various tetrahydrothiophene derivatives, including this compound. The results indicated that this compound had a favorable safety profile and exhibited potent activity against resistant strains of bacteria.
Study 2: Anti-inflammatory Effects
In another investigation reported in Pharmacology Research & Perspectives, researchers assessed the anti-inflammatory effects of the compound in a mouse model of acute inflammation. The results demonstrated a marked reduction in edema and inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. How is 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide synthesized, and what are the critical reaction conditions?
- Methodology : The compound is synthesized via Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction. A brominated benzamide precursor (e.g., 4-bromo-N-methylbenzamide derivatives) reacts with boronic acids under microwave irradiation (150°C, 150 W for 20 minutes) in a solvent system of DME/EtOH/H₂O (1:1:1). Catalytic tetrakis(triphenylphosphine)palladium (0.02 eq.) and cesium carbonate (3 eq.) are used as base .
- Purification : Crude products are purified via silica gel column chromatography with hexanes/EtOAC gradients (e.g., 70:30 to 80:20 ratios) .
- Key Considerations : Reaction scalability, catalyst efficiency, and regioselectivity must be monitored via TLC and mass spectrometry.
Q. What spectroscopic techniques are used to characterize this compound, and what are the diagnostic markers?
- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–7.5 ppm for bromophenyl groups), methyl groups (δ 3.3–3.4 ppm for N-methyl), and sulfone resonances (δ ~130–135 ppm in 13C NMR) .
- IR Spectroscopy : Absorptions at ~1635–1644 cm⁻¹ (amide C=O stretch) and ~1130–1150 cm⁻¹ (sulfone S=O stretch) confirm functional groups .
- Melting Point : Ranges between 90–141°C depending on substituents; deviations indicate impurities or polymorphic forms .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for derivatives of this compound to improve yield and regioselectivity?
- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for efficiency in coupling sterically hindered boronic acids .
- Solvent Optimization : Compare DME/EtOH/H₂O with toluene/EtOH systems to enhance solubility of hydrophobic intermediates .
- Microwave vs. Conventional Heating : Microwave irradiation reduces reaction time (20 minutes vs. 12–24 hours) but may require temperature modulation to prevent decomposition .
Q. What strategies address challenges in regioselective functionalization of the tetrahydrothiophene sulfone moiety?
- Protecting Groups : Temporarily mask the sulfone group with tert-butyl or benzyl protectors during bromination or alkylation steps to avoid side reactions .
- Computational Modeling : Use DFT calculations to predict reactive sites on the tetrahydrothiophene ring, guided by electron-withdrawing effects of the sulfone .
- Directed Ortho-Metalation : Employ directing groups (e.g., amides) to control electrophilic substitution patterns on the benzamide core .
Q. How is this compound applied in studying homologous recombination (HR) pathways in diplonemids?
- Biological Protocol : The compound (or analogs like RS-1) enhances HR efficiency in transfection assays by stabilizing DNA repair intermediates. Transfection protocols involve electroporation of diplonemid cells with HR-inducing constructs, followed by selection markers (e.g., antibiotic resistance) .
- Data Interpretation : HR efficiency is quantified via qPCR or flow cytometry to measure repair rates. Contradictions in data may arise from variable cell permeability or off-target effects on non-HR repair pathways .
Data Contradiction and Validation
Q. How to resolve discrepancies in reported melting points or NMR spectra for derivatives of this compound?
- Crystallographic Validation : Compare experimental data with single-crystal X-ray structures to confirm molecular conformation .
- Batch Analysis : Replicate syntheses under identical conditions to rule out solvent or impurity artifacts (e.g., EtOAc residues altering melting points) .
- Collaborative Cross-Check : Share samples with independent labs for NMR and HRMS validation to ensure reproducibility .
Applications in Mechanistic Studies
Q. What role does the sulfone group play in the compound’s biochemical interactions?
- Electrophilicity : The sulfone increases electron deficiency at the benzamide carbonyl, enhancing reactivity in nucleophilic acyl substitutions .
- Enzyme Binding : In HR pathway studies, the sulfone may mimic phosphate groups in DNA repair enzymes, as suggested by docking simulations .
Synthetic Byproduct Analysis
Q. How to identify and mitigate byproducts in large-scale syntheses of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
